molecular formula C13H13N3O3 B1406767 7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1416340-72-1

7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1406767
CAS No.: 1416340-72-1
M. Wt: 259.26 g/mol
InChI Key: SAGGPXOYKDVMQL-UHFFFAOYSA-N
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Description

7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, and a hydroxy and methoxy substituent on the phenyl ring. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-9-4-2-8(3-5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGGPXOYKDVMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Cyclization to Form Pyrazolo[1,5-a]pyrazine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as a halogenated compound, to form the pyrazolo[1,5-a]pyrazine core.

    Introduction of Hydroxy and Methoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydro derivative with reduced double bonds.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-(4-hydroxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    7-hydroxy-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a chloro group instead of a methoxy group.

    7-hydroxy-2-(4-nitrophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

7-Hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1416340-72-1) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

The molecular formula of this compound is C13H13N3O3 with a molecular weight of 259.26 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo family. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The compound exhibited significant activity against the MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The IC50 values were reported as follows:

Cell Line IC50 (µM)
MCF-73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound may effectively inhibit tumor growth and induce apoptosis in these cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of inflammatory mediators. This mechanism was demonstrated in vitro using macrophage cell lines treated with the compound, resulting in decreased levels of TNF-alpha and IL-6 .

Additional Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, this compound has been investigated for other biological activities:

  • Antioxidant Activity : Exhibited significant free radical scavenging ability in various assays.
  • Antimicrobial Properties : Showed effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

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